Cas no 2138232-34-3 (2-(Azidomethyl)-6-(propan-2-yl)pyridine)

2-(Azidomethyl)-6-(propan-2-yl)pyridine is a heterocyclic compound featuring a pyridine core functionalized with an azidomethyl group at the 2-position and an isopropyl group at the 6-position. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry applications due to the reactive azide moiety. The isopropyl substituent enhances steric and electronic properties, influencing reactivity and stability. The compound is useful in pharmaceutical and materials science research, where its azide group enables efficient conjugation or cycloaddition reactions. Careful handling is recommended due to the potential instability of organic azides. Its balanced reactivity and functional group compatibility make it valuable for constructing complex molecular architectures.
2-(Azidomethyl)-6-(propan-2-yl)pyridine structure
2138232-34-3 structure
Product Name:2-(Azidomethyl)-6-(propan-2-yl)pyridine
CAS No:2138232-34-3
MF:C9H12N4
MW:176.21838092804
MDL:MFCD31600418
CID:5610020
PubChem ID:135241125
Update Time:2025-05-20

2-(Azidomethyl)-6-(propan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(azidomethyl)-6-(propan-2-yl)pyridine
    • EN300-843157
    • 2138232-34-3
    • SCHEMBL20400286
    • 2-(Azidomethyl)-6-(propan-2-yl)pyridine
    • MDL: MFCD31600418
    • Inchi: 1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3
    • InChI Key: GMPIVBUEFHBGOI-UHFFFAOYSA-N
    • SMILES: N1C(CN=[N+]=[N-])=CC=CC=1C(C)C

Computed Properties

  • Exact Mass: 176.106196400g/mol
  • Monoisotopic Mass: 176.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 27.2Ų

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Additional information on 2-(Azidomethyl)-6-(propan-2-yl)pyridine

Introduction to 2-(Azidomethyl)-6-(propan-2-yl)pyridine (CAS No. 2138232-34-3) in Modern Chemical Research

2-(Azidomethyl)-6-(propan-2-yl)pyridine, identified by the CAS number 2138232-34-3, is a versatile intermediate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical development. This compound, featuring a pyridine core substituted with an azidomethyl group and an isopropyl moiety, exhibits unique chemical properties that make it valuable for constructing complex molecular architectures. The presence of both the azido and alkyl functional groups provides a rich framework for further chemical transformations, enabling its application in diverse synthetic pathways.

The azidomethyl group is particularly noteworthy due to its reactivity, which allows for selective modifications such as nucleophilic substitution or cycloaddition reactions. These reactions are pivotal in the synthesis of biologically active molecules, where precise functionalization is often required. The isopropyl substituent on the pyridine ring not only influences the electronic properties of the molecule but also enhances its solubility in certain organic solvents, making it more amenable to various reaction conditions.

In recent years, the demand for specialized building blocks like 2-(Azidomethyl)-6-(propan-2-yl)pyridine has surged, driven by advancements in drug discovery and material science. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating substituted pyridines that exhibit antimicrobial and anti-inflammatory properties. The ability to introduce diverse functional groups into the pyridine scaffold through 2-(Azidomethyl)-6-(propan-2-yl)pyridine has opened new avenues for designing molecules with enhanced pharmacological profiles.

The compound's structural features also make it a valuable tool in catalysis and polymer chemistry. The azido group can participate in transition-metal-catalyzed reactions, such as cross-coupling processes, which are essential for constructing carbon-carbon bonds in complex molecules. Similarly, the pyridine ring can serve as a ligand or anchor point in metal complexes, facilitating catalytic cycles that would be otherwise challenging to achieve. These applications highlight the compound's role as a cornerstone in synthetic chemistry.

Recent research has also explored the potential of 2-(Azidomethyl)-6-(propan-2-yl)pyridine in materials science. Its ability to form stable complexes with metals and other small molecules has been exploited in the development of luminescent materials and sensors. These materials find applications in optoelectronics, where precise control over molecular structure is crucial for achieving desired optical properties. The compound's versatility underscores its significance beyond traditional pharmaceutical applications.

The synthesis of 2-(Azidomethyl)-6-(propan-2-yl)pyridine itself is an intricate process that requires careful optimization to ensure high yield and purity. Modern synthetic methodologies often involve multi-step sequences starting from readily available precursors such as pyridine derivatives and alkyl halides. Advances in catalytic systems have further refined these processes, reducing reaction times and minimizing byproduct formation. Such improvements are critical for large-scale production and ensure that researchers have access to sufficient quantities of this valuable intermediate.

In conclusion, 2-(Azidomethyl)-6-(propan-2-yl)pyridine (CAS No. 2138232-34-3) represents a cornerstone compound in contemporary chemical research. Its unique structural features enable a wide range of applications, from pharmaceutical development to materials science. As research continues to uncover new synthetic possibilities and functional derivatives, this compound is poised to remain a key player in advancing chemical innovation across multiple disciplines.

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